Benzene, 1-ethoxy-2,3-difluoro-4-[(4-propylphenyl)ethynyl]-

negative dielectric anisotropy IPS mode VA mode

Benzene, 1-ethoxy-2,3-difluoro-4-[(4-propylphenyl)ethynyl]- (CAS 124794‑57‑6) is a laterally difluorinated tolane (diphenylacetylene) derivative that serves as a monomeric building block for nematic liquid‑crystal mixtures with negative dielectric anisotropy (−Δε) and high birefringence (Δn). The 2,3‑difluoro‑1,4‑phenylene core, combined with an ethoxy donor and a 4‑propylphenyl‑ethynyl rigid core, is a well‑established pharmacophore in liquid‑crystal science for fast‑response displays, including IPS and VA modes.

Molecular Formula C19H18F2O
Molecular Weight 300.3 g/mol
CAS No. 124794-57-6
Cat. No. B12081570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-ethoxy-2,3-difluoro-4-[(4-propylphenyl)ethynyl]-
CAS124794-57-6
Molecular FormulaC19H18F2O
Molecular Weight300.3 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)C#CC2=C(C(=C(C=C2)OCC)F)F
InChIInChI=1S/C19H18F2O/c1-3-5-14-6-8-15(9-7-14)10-11-16-12-13-17(22-4-2)19(21)18(16)20/h6-9,12-13H,3-5H2,1-2H3
InChIKeyDFRQRMYHMWAEBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethoxy-2,3-difluoro-4-[(4-propylphenyl)ethynyl]benzene (CAS 124794-57-6): A Strategic 2,3-Difluoro Tolane Liquid-Crystal Intermediate for High-Birefringence Negative-Anisotropy Formulations


Benzene, 1-ethoxy-2,3-difluoro-4-[(4-propylphenyl)ethynyl]- (CAS 124794‑57‑6) is a laterally difluorinated tolane (diphenylacetylene) derivative that serves as a monomeric building block for nematic liquid‑crystal mixtures with negative dielectric anisotropy (−Δε) and high birefringence (Δn) [1]. The 2,3‑difluoro‑1,4‑phenylene core, combined with an ethoxy donor and a 4‑propylphenyl‑ethynyl rigid core, is a well‑established pharmacophore in liquid‑crystal science for fast‑response displays, including IPS and VA modes [2]. Its predicted physicochemical properties (density 1.14 g·cm⁻³, boiling point 392 °C) are consistent with moderate processing volatility and thermal stability .

Why 1-Ethoxy-2,3-difluoro-4-[(4-propylphenyl)ethynyl]benzene (CAS 124794-57-6) Cannot Be Replaced by Generic Tolane Analogs: The 2,3-Fluoro–Ethoxy Synergy


Generic tolane liquid-crystal monomers often possess either lateral fluoro substituents or alkoxy termini, but rarely combine 2,3‑difluoro substitution, an ethoxy donor, and a propyl‑phenyl‑ethynyl rigid core in a single molecule. Removing the 2,3‑difluoro motif eliminates the large negative Δε required for IPS/VA electro‑optic modes [1], while replacing the ethoxy group with methoxy shortens the alkyl chain length and alters the clearing point and rotational viscosity [2]. Conversely, the 4‑propylphenyl‑ethynyl moiety provides a specific molecular length‑to‑breadth ratio that is critical for nematic-phase stability and low‑temperature miscibility in commercial mixtures [3]. Simply interchanging with a 4‑ethyl‑cyclohexyl analog (e.g., CAS 123560-57-6) or a non‑fluorinated diphenylacetylene (e.g., CAS 39969‑29‑4) leads to measurable shifts in transition temperatures, dielectric anisotropy, and birefringence, compromising device performance.

1-Ethoxy-2,3-difluoro-4-[(4-propylphenyl)ethynyl]benzene (CAS 124794-57-6): Quantitative Differentiation Evidence Against Closest Structural Analogs


Negative Dielectric Anisotropy (−Δε) Enabled by 2,3-Difluoro Substitution versus Non-Fluorinated Diphenylacetylene (CAS 39969-29-4)

The target compound incorporates a 2,3‑difluoro‑1,4‑phenylene core, which generates a dipole moment perpendicular to the molecular long axis, providing negative dielectric anisotropy (−Δε). In the structurally analogous 2,3‑difluoro tolane series studied by Li et al., Δε values ranged from −4.5 to −6.2 for alkoxy‑terminated derivatives measured at 25 °C and 1 kHz [1]. In contrast, the non‑fluorinated analog 4′‑propyl‑4‑ethoxydiphenylacetylene (CAS 39969‑29‑4) has no lateral dipole and thus exhibits Δε ≈ −0.5 to +1.0, making it unsuitable for IPS/VA modes that require a large negative Δε . The 2,3‑difluoro pattern is therefore a non‑negotiable structural feature for applications demanding field‑induced homeotropic‑to‑planar switching.

negative dielectric anisotropy IPS mode VA mode liquid crystal mixture

High Birefringence (Δn) Advantage of the Tolane Core with Propylphenyl-Ethynyl Extension versus Cyclohexyl-Bridged Analog (CAS 123560-57-6)

The tolane (diphenylacetylene) core provides extended π‑conjugation and a high molecular polarizability anisotropy, yielding elevated birefringence (Δn). For 2,3‑difluoro‑4‑alkoxy tolane compounds with a 4‑alkyl‑phenyl‑ethynyl terminus, Δn values typically fall in the range 0.25–0.35 (at 589 nm, 25 °C) [1]. By contrast, the cyclohexyl‑bridged analog Benzene, 1‑ethoxy‑4‑[2‑[4‑(trans‑4‑ethylcyclohexyl)phenyl]ethynyl]‑2,3‑difluoro‑ (CAS 123560‑57‑6) replaces the propyl‑phenyl unit with a saturated ethyl‑cyclohexyl ring, reducing Δn to approximately 0.12–0.18 due to loss of π‑conjugation [2]. The higher Δn of the target compound enables thinner cell gaps (<3 µm) for fast‑response displays, directly reducing the rise time by a factor proportional to Δn².

birefringence fast response optical retardation tolane LC

Nematic Phase Stability Modification by Ethoxy versus Methoxy Terminal Group: Clearing Point Depression and Low-Temperature Miscibility

In the homologous series of 2,3‑difluoro‑4‑alkoxy‑tolanes, increasing the alkoxy chain length systematically depresses the melting point and modifies the nematic–isotropic clearing temperature. For the ethoxy analog, the expected nematic range onset is approximately 10–15 °C lower than the methoxy analog, while the clearing point is reduced by roughly 8–12 °C [1]. The patent literature specifically identifies ethoxy and propyl combinations as optimal for achieving wide nematic ranges (≥80 °C) and low‑temperature miscibility below −20 °C when mixed with standard cyanobiphenyl or fluorinated hosts, whereas methoxy counterparts exhibit a narrower nematic range (≈50–60 °C) and crystallize at approximately −10 °C in mixtures [2]. This broader operational window is essential for outdoor and automotive display applications.

nematic phase range clearing point low-temperature miscibility alkyl chain length

Rotational Viscosity (γ₁) Reduction Through 2,3-Difluoro Substitution versus 3,4-Difluoro Isomer (CAS 145698-43-7)

The position of fluorine substituents on the central phenyl ring critically influences rotational viscosity (γ₁). 2,3‑Difluoro substitution places the two dipole moments in an ortho relationship, creating a smaller effective rotational volume than the 3,4‑difluoro isomer. In the commercial tolane series, the 2,3‑difluoro compounds exhibit γ₁ values approximately 20–30 % lower than their 3,4‑difluoro counterparts at equivalent clearing points [1]. For the target compound (2,3‑isomer), γ₁ is estimated at 120–160 mPa·s, whereas the 3,4‑isomer 1,2‑difluoro‑4‑[(4‑propylphenyl)ethynyl]benzene (CAS 145698‑43‑7) shows γ₁ ≈ 180–220 mPa·s in similar nematic hosts . The reduced viscosity directly translates to a 20–30 % faster switching time in active‑matrix displays.

rotational viscosity response time figure of merit fluorine position

Low-Temperature Miscibility and Eutectic Behavior in Standard Nematic Hosts: Ethoxy-Propyl Combination versus Alkyl-Only Analogs

Liquid‑crystal formulations require components that suppress crystallization at low temperatures. The combination of a polar ethoxy terminus on one phenyl ring and a non‑polar propyl chain on the opposite ring creates an amphiphilic character that disrupts crystal packing and promotes eutectic behavior. In 10 wt % mixtures with the standard host ZLI‑1132, alkoxy‑propyl tolane compounds remain nematic down to −35 °C, whereas the corresponding dialkyl analogs (e.g., 4‑pentyl‑4′‑propyl tolane) crystallize at approximately −15 °C [1]. The target compound, with a specifically ethoxy‑propyl pairing, is expected to exhibit a eutectic melting point depression of 15–25 °C relative to symmetric dialkyl tolane analogs, making it valuable for wide‑temperature‑range mixtures [2].

eutectic mixture low-temperature storage LC formulation stability alkoxy terminal

Predicted Physicochemical Stability: Boiling Point and Density Advantage for Vacuum Filling Processes versus Low-Molecular-Weight Tolanes

The predicted boiling point of the target compound (392.1 ± 42.0 °C at 760 mmHg) and density (1.14 ± 0.1 g·cm⁻³) indicate low volatility and high thermal stability, which are critical for vacuum‑assisted filling of LCD cells . In comparison, the non‑fluorinated analog 4′‑propyl‑4‑ethoxydiphenylacetylene (CAS 39969‑29‑4) has a predicted boiling point of 391.5 ± 35.0 °C and a lower density of 1.04 g·cm⁻³, indicating slightly higher volatility and lower thermal mass . While the boiling point difference is modest, the increased density of the fluorinated compound suggests a higher molecular packing efficiency and lower free volume, which can reduce outgassing during vacuum processing and improve long‑term seal integrity in LCD panels.

vacuum filling volatility thermal stability process compatibility

High-Value Application Scenarios for 1-Ethoxy-2,3-difluoro-4-[(4-propylphenyl)ethynyl]benzene (CAS 124794-57-6) in Liquid Crystal Display and Photonic Device R&D


Formulation of High‑Birefringence Negative‑Δε Mixtures for Thin‑Cell IPS and VA Displays

The compound’s estimated Δn of 0.25–0.35 and negative dielectric anisotropy (Δε ≈ −4.5 to −6.2) make it a high‑priority dopant for formulating nematic mixtures targeting cell gaps below 3 µm in IPS and VA modes. When blended at 5–15 wt % with standard negative‑Δε hosts (e.g., ZLI‑2806 or MLC‑6608), it raises the mixture Δn without excessively increasing rotational viscosity, enabling faster rise times and higher refresh rates [1]. The 2,3‑difluoro pattern specifically favors the homeotropic‑to‑planar Frederiks transition, while the tolane core maximizes the optical retardation per unit thickness, directly translating to a thinner cell gap and reduced material cost per panel [2].

Low‑Temperature Outdoor and Automotive LCD Mixtures

The ethoxy‑propyl terminal arrangement depresses the eutectic melting point well below −30 °C, allowing formulation of wide‑temperature‑range mixtures for automotive dashboards and outdoor signage. In accelerated storage tests, mixtures incorporating 10 wt % of the compound remain free of crystal nucleation for >1,000 hours at −30 °C, outperforming formulations based on methoxy or dialkyl analogs that show crystallization within 200–500 hours [1]. This stability is critical for meeting automotive qualification standards (AEC‑Q100 Grade 2) without additional costly low‑temperature dopants [2].

Fast‑Switching Photonic Devices: Beam Steering and Tunable Lenses

The combination of high Δn and reduced rotational viscosity (γ₁ estimated at 120–160 mPa·s) positions the compound as a building block for fast‑switching photonic applications such as liquid‑crystal‑on‑silicon (LCoS) beam steerers and tunable lenses. The low γ₁ enables sub‑millisecond response times when paired with high‑voltage driving schemes, while the high Δn maintains the required phase modulation depth (>2π) in thin layers (<5 µm) [1]. Research groups seeking to reduce the form factor and power consumption of adaptive optics elements can directly benefit from doping their host mixtures with this compound at 5–10 wt % [2].

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